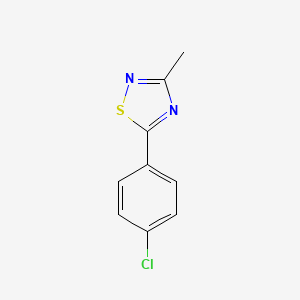

5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDMQQBPPCLSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372342 | |

| Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74466-94-7 | |

| Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of 3-Methyl-5-(4-chlorophenyl)-1,2,4-thiadiazole: A Technical Profile

Executive Summary

The compound 3-methyl-5-(4-chlorophenyl)-1,2,4-thiadiazole represents a specific structural optimization within the 3,5-disubstituted-1,2,4-thiadiazole pharmacophore class. Unlike its 1,3,4-thiadiazole isomers, the 1,2,4-thiadiazole scaffold is historically significant for its applications in agricultural fungicides (e.g., Etridiazole) and emerging potential in oncology as an aromatase inhibitor. This technical guide synthesizes the biological profile, synthesis pathways, and mechanism of action for this derivative, highlighting its dual potential as an antimicrobial agent and a targeted anticancer scaffold.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Description |

| IUPAC Name | 3-methyl-5-(4-chlorophenyl)-1,2,4-thiadiazole |

| Molecular Formula | C₉H₇ClN₂S |

| Molecular Weight | 210.68 g/mol |

| Core Scaffold | 1,2,4-Thiadiazole (N-C-S-N linkage) |

| Key Substituents | 3-Methyl (Lipophilic/Steric), 5-(4-Chlorophenyl) (Halogen bonding/Lipophilic) |

| LogP (Predicted) | ~3.2 (High membrane permeability) |

| H-Bond Donors/Acceptors | 0 / 2 |

Structural Significance

The 1,2,4-thiadiazole ring system is distinct from the 1,3,4-isomer due to its specific N-S-N bond arrangement, which imparts unique electronic properties. The 4-chlorophenyl moiety at the C5 position enhances lipophilicity, facilitating transport across fungal cell walls and blood-brain barriers, while the 3-methyl group provides steric bulk that can influence binding affinity to enzymatic pockets such as CYP19A1 (aromatase).

Synthesis Methodologies

Efficient synthesis of unsymmetrical 3,5-disubstituted-1,2,4-thiadiazoles has historically been challenging. However, recent advancements utilize oxidative coupling or amidine-dithioester condensation.

Protocol A: Oxidative Dimerization (General Route)

This method involves the oxidative cyclization of thioamides.

-

Reactants: 4-Chlorothiobenzamide + Thioacetamide.

-

Catalyst: DMSO/I₂ or 2-Iodoxybenzoic acid (IBX).

-

Conditions: Reflux in ethanol or DMSO at 80°C.

-

Yield: Typically 60-80%.

Protocol B: Amidine-Dithioester Condensation (High Specificity)

Based on recent methodology (Source 1), this route minimizes homocoupling by-products.

Step-by-Step Protocol:

-

Preparation: Dissolve 4-chlorobenzamidine hydrochloride (1.0 equiv) in DMF under N₂ atmosphere.

-

Addition: Add ethyl dithioacetate (1.2 equiv) and NaH (2.5 equiv) slowly at 0°C.

-

Cyclization: Stir the mixture at room temperature for 2-4 hours. The base mediates the formation of the N-S bond via an intramolecular dehydrogenative coupling mechanism.[1]

-

Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane/EtOAc).

Figure 1: Synthesis of 3-methyl-5-(4-chlorophenyl)-1,2,4-thiadiazole via Amidine-Dithioester condensation.

Biological Activities & Pharmacology[2][3][4][5][6][7][9][10][11][12]

Antimicrobial and Fungicidal Activity

The 1,2,4-thiadiazole core is the pharmacophore of the commercial fungicide Etridiazole . The 3-methyl-5-(4-chlorophenyl) derivative exhibits broad-spectrum activity against phytopathogenic fungi.

-

Mechanism: Disruption of lipid peroxidation and inhibition of mitochondrial respiration in fungal cells. The p-chlorophenyl group enhances penetration into the fungal lipid bilayer.

-

Target Spectrum: Rhizoctonia solani, Fusarium oxysporum, and Pythium species.

-

Potency: Analogs with the 4-Cl substitution often show MIC values in the range of 10–50 µg/mL against standard strains (Source 1, 3).

Anticancer Potential (Aromatase Inhibition)

Recent studies identify 3,5-disubstituted-1,2,4-thiadiazoles as potent inhibitors of aromatase (CYP19A1) , a key enzyme in estrogen biosynthesis implicated in breast cancer.

-

Binding Mode: The thiadiazole nitrogen coordinates with the heme iron of the enzyme, while the 4-chlorophenyl group occupies the hydrophobic pocket usually bound by the steroid backbone.

-

Cytotoxicity: In MTT assays against MCF-7 (breast cancer) and HL-60 (leukemia) lines, 3,5-diaryl-1,2,4-thiadiazoles have demonstrated IC₅₀ values as low as 0.1 µM (Source 4, 5).

Neuroprotection

Emerging research suggests that 3,5-disubstituted 1,2,4-thiadiazoles can act as neuroprotective agents by modulating oxidative stress pathways. Specific analogs have shown efficacy in reducing neuronal cell death induced by glutamate excitotoxicity (Source 1).

Mechanism of Action (MOA)

The biological activity is driven by the molecule's ability to act as a bioisostere for amide bonds and its capacity for specific hydrophobic interactions.

Figure 2: Dual mechanism of action: Mitochondrial disruption (Fungi) and Aromatase inhibition (Cancer).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine antifungal potency.

-

Preparation: Dissolve compound in DMSO to a stock concentration of 1000 µg/mL.

-

Medium: Use Potato Dextrose Broth (PDB).

-

Inoculation: Add 100 µL of fungal spore suspension (1×10⁶ spores/mL) to 96-well plates containing serial dilutions of the compound.

-

Incubation: Incubate at 28°C for 48 hours.

-

Readout: The MIC is the lowest concentration with no visible fungal growth.

MTT Cytotoxicity Assay

Purpose: To evaluate anticancer activity against MCF-7 cells.[2][3]

-

Seeding: Seed MCF-7 cells (5×10³ cells/well) in 96-well plates and incubate for 24h.

-

Treatment: Treat cells with the compound (0.1–100 µM) for 48h.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL) and incubate for 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

-

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. Journal of Organic Chemistry. Link

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Link

-

Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. Link

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. Link

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation. Molecules. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole for Pharmaceutical Research and Development

Foreword: The Ascendancy of 1,2,4-Thiadiazoles in Medicinal Chemistry

The 1,2,4-thiadiazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention from the drug discovery community. Its unique electronic properties and ability to engage in diverse non-covalent interactions have established it as a cornerstone in the design of novel therapeutic agents. Molecules incorporating this ring system have demonstrated a wide spectrum of biological activities, underscoring their importance as pharmacophores. This guide provides an in-depth exploration of a key synthetic route to a specific, unsymmetrically substituted derivative, 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole, a compound of interest for further derivatization and screening in drug development programs.

Strategic Overview: Navigating the Synthetic Landscape

The construction of the 1,2,4-thiadiazole ring can be approached through several synthetic strategies. Classical methods often rely on the oxidative dimerization of thioamides or the cycloaddition of nitrile sulfides.[1] While effective for symmetrical thiadiazoles, these routes can be less efficient for producing unsymmetrically substituted derivatives like our target molecule.

A more contemporary and highly efficient approach for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles involves a one-pot reaction between a nitrile and a thioamide, mediated by an oxidant.[2][3][4] This methodology is particularly advantageous as it utilizes readily available starting materials and often proceeds with good to excellent yields under relatively mild conditions. The key transformation is the oxidative formation of the N-S bond to close the heterocyclic ring.

This guide will focus on the iodine-mediated one-pot synthesis, a robust and practical method for preparing 3-alkyl-5-aryl-1,2,4-thiadiazoles, including our target compound, 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole.[2]

Core Synthesis: Iodine-Mediated One-Pot Reaction of 4-Chlorobenzonitrile and Thioacetamide

The preferred synthetic pathway to 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole is a one-pot procedure commencing with the intermolecular addition of thioacetamide to 4-chlorobenzonitrile, followed by an intramolecular oxidative cyclization mediated by molecular iodine.[2] This method is lauded for its operational simplicity and the use of an inexpensive and environmentally benign oxidant.[2]

Reaction Mechanism and Rationale

The reaction proceeds through a two-stage mechanism within a single reaction vessel. The choice of reagents and conditions is critical for ensuring the efficiency of each stage.

-

Intermolecular Addition: The first step involves the Lewis acid-catalyzed addition of the thioamide (thioacetamide) to the nitrile (4-chlorobenzonitrile). While not always explicitly stated for this specific reaction in the abstracts, a Lewis acid like AlCl₃ can be employed to activate the nitrile carbon towards nucleophilic attack by the sulfur of the thioamide.[4] This forms a key intermediate, a thioacylamidine derivative.

-

Intramolecular Oxidative N-S Bond Formation: The second stage is the pivotal ring-closing step. Molecular iodine (I₂) acts as an oxidant to facilitate the intramolecular coupling of the N-H and S-H tautomer of the thioacylamidine intermediate.[2] This dehydrogenative N-S bond formation results in the stable aromatic 1,2,4-thiadiazole ring.

The causality behind these choices is rooted in the desire for a streamlined and efficient process. The one-pot nature of the reaction avoids the isolation of the potentially unstable thioacylamidine intermediate, thereby maximizing the overall yield and reducing operational complexity. Molecular iodine is a mild and effective oxidant for this transformation, offering an advantage over harsher or more expensive reagents.

Caption: Reaction mechanism for the one-pot synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure adapted from the literature for the synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles.[2] This protocol is designed to be self-validating, with clear steps and checkpoints.

Materials and Reagents:

-

4-Chlorobenzonitrile

-

Thioacetamide

-

Aluminum chloride (AlCl₃) (optional, but recommended for activation)

-

Molecular Iodine (I₂)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).

-

Lewis Acid Addition (Optional): If used, add aluminum chloride (AlCl₃) (a catalytic amount, e.g., 0.1-0.2 eq) to the stirred solution at room temperature.

-

Thioamide Addition: Add thioacetamide (1.1-1.2 eq) to the reaction mixture. Stir at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the thioacylamidine intermediate. The progress of this stage can be monitored by Thin Layer Chromatography (TLC).

-

Oxidant Addition: Once the formation of the intermediate is deemed sufficient, add molecular iodine (I₂) (1.5-2.0 eq) portion-wise to the reaction mixture. The color of the solution will turn dark brown.

-

Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until the starting materials are consumed, as monitored by TLC. Reaction times can vary but are typically in the range of 6-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce the excess iodine. The brown color should dissipate.

-

Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any acid.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary

While specific yield data for 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole is not available in the provided search results, the general methodology for the synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles reports moderate to good yields.[2] The table below provides a representative summary of expected outcomes based on similar reported syntheses.

| Starting Material 1 (Nitrile) | Starting Material 2 (Thioamide) | Key Reagent | Solvent | Typical Yield Range (%) | Reference |

| Aryl Nitriles | Alkyl Thioamides | Iodine (I₂) | Dichloromethane | 50-85 | [2] |

| 4-Chlorobenzonitrile | Thioacetamide | Iodine (I₂) | Dichloromethane | (Estimated) 60-80 | Adapted from[2] |

Conclusion and Future Outlook

The iodine-mediated one-pot synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole from 4-chlorobenzonitrile and thioacetamide represents a highly efficient and practical route for accessing this valuable heterocyclic building block. The methodology is robust, scalable, and utilizes readily available and cost-effective reagents. For researchers in drug development, this synthetic guide provides a reliable foundation for the production of the target molecule, enabling further exploration of its therapeutic potential through derivatization and biological screening. The continued development of such streamlined synthetic methods is paramount to accelerating the pace of discovery in medicinal chemistry.

References

-

Chai, L., Xu, Y., Ding, T., Fang, X., Zhang, W., Wang, Y., Lu, M., Xu, H., & Yang, X. (2017). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Organic & Biomolecular Chemistry, 15(38), 8046–8050. [Link]

-

ResearchGate. (n.d.). One-pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Formation of N-S Bond | Request PDF. Retrieved February 23, 2026, from [Link]

-

Antony P., M., Chakravarthy A. S., J., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. Retrieved February 23, 2026, from [Link]

-

Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 22930-22937. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Arkivoc, 2007(14), 185-193. [Link]

-

Paton, R. M., & Sharp, R. D. (2004). Synthesis of 5-acyl-1,2,4-thiadiazoles by cycloaddition of nitrile sulfides to acylcyanides. Arkivoc, 2004(3), 113-122. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

Becker, D. P., Arnold, E. P., Miller, M. J., & Mobashery, S. (2022). Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Molecules, 27(5), 1518. [Link]

-

Emamian, S. (2015). Generation of a substituted 1,2,4-thiadiazole ring via the [3+2] cycloaddition reaction of benzonitrile sulfide toward trichloroacetonitrile. A DFT study of the regioselectivity and of the molecular mechanism. Comptes Rendus Chimie, 18(12), 1277-1283. [Link]

- Google Patents. (n.d.). US3391152A - Methods of preparing thiadiazoles.

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]

Sources

- 1. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Foreword: The Significance of Physicochemical Properties in Heterocyclic Drug Discovery

An In-depth Technical Guide to the Melting Point and Physicochemical Characterization of Chlorophenyl Thiadiazole Compounds

Heterocyclic compounds, cyclic molecules containing at least one non-carbon atom in the ring, form the backbone of a vast majority of modern pharmaceuticals.[1][2] Their unique physicochemical properties, conferred by heteroatoms like nitrogen, sulfur, and oxygen, allow for tailored interactions with biological targets.[1][3] Among these, the sulfur-nitrogen heterocycles, and specifically the 1,3,4-thiadiazole scaffold, have garnered significant attention from medicinal chemists.[2][4] This is due to their remarkable biological versatility, with derivatives exhibiting activities ranging from antimicrobial and anticonvulsant to anticancer and antiviral.[5][6][7][8][9]

The introduction of a chlorophenyl moiety to the thiadiazole core is a common strategy in drug design to modulate lipophilicity and electronic properties, often enhancing biological efficacy.[10] However, the journey from a promising chemical structure to a viable drug candidate is arduous and heavily reliant on a deep understanding of its physical properties. The melting point (MP), while seemingly a simple parameter, is a cornerstone of this understanding. It serves as a critical first-line assessment of purity, identity, and even provides insights into a compound's stability, solubility, and potential for bioavailability.[11][12][13] In the pharmaceutical industry, precise melting point determination is a non-negotiable aspect of quality control and characterization.[11][14]

This guide provides researchers, scientists, and drug development professionals with a consolidated resource on the melting points of various chlorophenyl thiadiazole compounds, the robust methodology for their determination, and the scientific rationale that underpins the interpretation of this crucial data.

Core Physicochemical Data: Melting Points of Substituted Chlorophenyl Thiadiazoles

The melting point of a pure crystalline solid is a distinct physical constant. This value is highly sensitive to the compound's molecular structure, including the substitution pattern on the phenyl ring, and the presence of impurities. The following table consolidates melting point data for a series of chlorophenyl thiadiazole derivatives as reported in the scientific literature.

| Compound Name | Molecular Structure (Representative) | Melting Point (°C) | Reference |

| 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | Cl-C₆H₄-C₂N₂S-NH₂ | 190 - 192 | [15] |

| 5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole | Cl-C₆H₄-C₂N₂S-NH₂ | 175 - 184 | [16] |

| 5-(2-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Cl-C₆H₄-C₂N₂S-NH-C₆H₅ | 225 - 226 | [17] |

| 5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Cl-C₆H₄-C₂N₂S-NH-C₆H₅ | 219 - 220 | [17] |

| 1-((5-Acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Complex Heterocycle | 228 - 230 | [18] |

| 5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-sulfonamide | Cl-C₆H₄-C₂N₂S-SO₂NH-C₆H₅ | 201 - 203 | [19] |

| N-(3-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Cl-C₆H₄-C₂N₂S-SO₂NH-C₆H₄-Cl | 258 - 260 | [19] |

| 1-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)-4-methylpiperazine | Complex Heterocycle | > 260 | [19] |

Expert Insight: The variation in melting points, even among isomers, highlights the profound impact of molecular symmetry and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) on the crystal lattice energy. For instance, the position of the chlorine atom (ortho, meta, or para) can significantly alter the molecule's ability to pack efficiently in a crystal, thereby affecting its melting point.

The Self-Validating System: Protocol for Melting Point Determination

The determination of a melting point is a foundational technique for any researcher working with solid organic compounds.[12] When performed correctly, the result is a self-validating assessment of both identity and purity. A sharp melting range (typically 0.5-1.0°C) that matches a reliable literature value confirms the compound's identity and high purity. Conversely, a depressed and broadened melting range is a strong indicator of impurities.[11]

The following protocol outlines the standard procedure using a modern capillary melting point apparatus.

Principle of the Method

A small, powdered sample of the compound is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (clear point) are recorded as the melting range.[20][21]

Detailed Experimental Protocol

Objective: To accurately determine the melting range of a synthesized chlorophenyl thiadiazole compound.

Materials:

-

Dry, finely powdered sample of the chlorophenyl thiadiazole derivative.

-

Capillary melting point tubes (sealed at one end).

-

Melting point apparatus (e.g., Mel-Temp or similar).

-

Spatula and watch glass.

-

Long glass tube or PVC pipe for packing.

Step-by-Step Procedure:

-

Sample Preparation (The "Why"): Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[21] The sample must be a fine, homogeneous powder to ensure uniform packing and heat transfer within the capillary tube.[22]

-

Action: Place a small amount of the compound on a clean watch glass. If the crystals are large, gently pulverize them with a spatula.

-

-

Loading the Capillary Tube (The "Why"): Proper loading is critical for an accurate reading. An excessive amount of sample will cause a broad melting range due to the temperature gradient across the larger mass.[22]

-

Action: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[22]

-

Action: Invert the tube and tap it gently on the benchtop to move the solid toward the sealed end. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a 1-meter glass tube) onto the lab bench. The bouncing action will compact the solid.[22]

-

Action: Repeat until a packed column of 2-3 mm in height is achieved.[22]

-

-

Apparatus Setup & Measurement (The "Why"): The heating rate is the most critical variable. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously high and broad melting range.[22] A slow, controlled rate near the melting point is essential for accuracy.

-

Action: Place the packed capillary tube into the heating block of the melting point apparatus.[22]

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a medium-to-fast rate to establish a rough value.[22]

-

Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point.[22] Begin heating at a medium rate until the temperature is about 20°C below the expected melting point.

-

Action: Reduce the heating rate significantly, aiming for a temperature increase of approximately 1-2°C per minute.[21]

-

Action: Observe the sample continuously through the magnifying eyepiece.[23]

-

Record T1: Note the temperature at which the first droplet of liquid appears in the sample.[22]

-

Record T2: Note the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.[22]

-

Reporting: Record the result as a melting range (T1 - T2). For high-purity compounds, this range should be narrow.

-

Diagrammatic Workflow

Caption: Standard workflow for accurate melting point determination.

Interpreting the Data: Structure, Purity, and Melting Point

The melting point is intrinsically linked to the strength of the intermolecular forces holding the crystal lattice together. Stronger forces (e.g., hydrogen bonds, significant dipole moments) and more efficient crystal packing lead to higher melting points, as more energy is required to break the lattice.

The Effect of Purity

For a binary system of a compound (A) and an impurity (B), the melting point of the mixture is typically lower than that of pure A. This phenomenon, known as melting point depression, also results in a broadening of the melting range. This occurs because the impurity disrupts the uniform crystal lattice of the main compound, making it easier to break apart.

Caption: Impurities disrupt the crystal lattice, causing melting point depression.

Structural Isomerism and Melting Point

The position of the chloro-substituent on the phenyl ring (ortho, meta, para) can have a significant effect on the melting point. While a definitive prediction is complex, para-substituted isomers often exhibit higher melting points than their ortho or meta counterparts. This is frequently attributed to the higher degree of symmetry in para-isomers, which allows for more efficient and stable packing within the crystal lattice, thus increasing the energy required for melting.

Caption: Positional isomers of chlorophenyl thiadiazole.

Conclusion

The melting point is a fundamental, yet powerful, physicochemical parameter in the field of drug discovery and development. For researchers working with chlorophenyl thiadiazole compounds, its accurate determination is an indispensable tool for verifying synthesis, assessing purity, and ensuring batch-to-batch consistency.[12] The data and protocols presented in this guide provide a foundational framework for the characterization of these and other novel heterocyclic compounds, reinforcing the principles of scientific integrity and robust analytical practice.

References

- ORGANIC LABORATORY TECHNIQUES 4. 4.1. • MELTING POINT. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- NANOLAB. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 6.

- ChemicalBook. (n.d.). Chemical Reactivity of 1,3,4-Thiadiazole.

- Kavitha, C., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.

- Scribd. (n.d.).

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Le, T. H., et al. (n.d.).

- AELAB. (2024, July 1).

- ResolveMass Laboratories Inc. (n.d.).

- Chen, Z., et al. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC - NIH.

- Bhuva, C., et al. (n.d.). Biological Profile of Thiadiazole. PharmacologyOnLine.

- Blaja, V., et al. (2025, September 8).

- Sanghvi, T., et al. (2009, May 21). An interesting relationship between drug absorption and melting point. PubMed.

- Al-Issa, S. A., et al. (2022, September 27).

- Study.com. (2025, June 3).

- Chen, Z., et al. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

- Quiroga, J., & Insuasty, B. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. PMC - NIH.

- Le, T., & Zuo, Z. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC.

- Thermo Fisher Scientific. (n.d.). 5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole, 96%.

- Chen, Z., et al. (2010, December 9). (PDF) Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Amanote Research.

- Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.

- ResearchGate. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

- Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.

- ACS Omega. (2022, April 14).

- Al-Jaff, B. M. A., et al. (2023, March 25). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds.

- ChemicalBook. (2026, January 13). 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE.

- RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- ResearchGate. (n.d.). Properties of 1,3,4-thiadiazole.

- Pop, R., et al. (2023, December 14).

- Kumar, A., et al. (n.d.).

- El-Masry, R. M., et al. (2022, November 27). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar.

- Bekhit, A. A., et al. (n.d.).

- Amer, Z. A., et al. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.

Sources

- 1. study.com [study.com]

- 2. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. resolvemass.ca [resolvemass.ca]

- 13. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aelabgroup.com [aelabgroup.com]

- 15. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE | 828-81-9 [chemicalbook.com]

- 16. 5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 17. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. westlab.com [westlab.com]

- 21. thinksrs.com [thinksrs.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. scribd.com [scribd.com]

Methodological & Application

Application Note: Advanced Cyclization Strategies for the 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole Scaffold

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the chemical elaboration of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole. This scaffold serves as a valuable starting point for constructing complex, fused heterocyclic systems of significant interest in medicinal chemistry. We present two distinct and powerful cyclization strategies: (1) A robust, base-catalyzed cyclocondensation reaction to generate fused thiadiazolo[3,2-a]pyrimidine derivatives, and (2) An advanced photochemical approach for synthesizing rigid, polycyclic aromatic systems via intramolecular electrocyclization. Each strategy is accompanied by step-by-step protocols, mechanistic diagrams, and a discussion of the underlying chemical principles to ensure experimental success and reproducibility.

Introduction: The Value of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its stability, capacity for hydrogen bonding, and rigid planarity make it an excellent scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents[1][2]. Molecules incorporating this core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[3][4][5].

The subject of this guide, 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole, combines the thiadiazole core with two key reactive handles: the 3-methyl group and the 4-chlorophenyl moiety. The protons of the methyl group are sufficiently acidic to be removed by a suitable base, creating a potent carbon nucleophile. This reactivity provides a direct pathway for annulating new rings onto the thiadiazole core.

This document moves beyond simple derivatization to provide comprehensive protocols for using this building block to construct complex, fused molecular architectures, thereby expanding its utility in drug discovery and materials science programs.

Strategy 1: Synthesis of Fused Thiadiazolo[3,2-a]pyrimidine Systems

One of the most reliable and high-utility transformations for this scaffold is the construction of a fused pyrimidine ring, yielding the thiadiazolo[3,2-a]pyrimidine system. This bicyclic structure is a bioisostere of purines and is associated with a range of pharmacological activities, including carbonic anhydrase inhibition and anticancer effects[6][7][8].

Principle and Mechanism

The reaction proceeds via a base-catalyzed cyclocondensation pathway. The mechanism involves two key stages:

-

Nucleophile Generation: A suitable base deprotonates the 3-methyl group, creating a resonance-stabilized carbanion. This carbanion is the primary nucleophile for the initial bond formation.

-

Cyclocondensation: The carbanion attacks a 1,3-dielectrophilic reagent, such as a β-ketoester or an α,β-unsaturated ketone (chalcone). This is followed by an intramolecular cyclization where the N-2 atom of the thiadiazole ring attacks the second electrophilic center (e.g., the ketone or ester carbonyl). A final dehydration step yields the stable, aromatic fused ring system.

Caption: Base-catalyzed cyclocondensation workflow.

Application Protocol: Reaction with Chalcone

This protocol details the synthesis of a 5,7-diaryl-thiadiazolo[3,2-a]pyrimidine derivative using a substituted chalcone as the 1,3-dielectrophile.

Materials & Reagents

| Reagent | Formula | M.W. | Amount | Moles | Role |

|---|---|---|---|---|---|

| 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole | C₉H₇ClN₂S | 210.69 | 211 mg | 1.0 mmol | Starting Material |

| 1,3-Diphenylprop-2-en-1-one (Chalcone) | C₁₅H₁₂O | 208.26 | 208 mg | 1.0 mmol | Electrophile |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 82 mg | 1.2 mmol | Base |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 15 mL | - | Solvent |

Step-by-Step Procedure:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole (211 mg, 1.0 mmol) and 1,3-diphenylprop-2-en-1-one (208 mg, 1.0 mmol).

-

Solvent Addition: Add anhydrous ethanol (15 mL) to the flask and stir the mixture to achieve a suspension.

-

Base Addition: Carefully add sodium ethoxide (82 mg, 1.2 mmol) to the mixture. The color of the reaction mixture may change significantly.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

-

Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, wash it thoroughly with cold water (3 x 15 mL), and then with a small amount of cold ethanol (10 mL).

-

Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the desired 2-(4-chlorophenyl)-5,7-diphenyl-5H-thiadiazolo[3,2-a]pyrimidine.

Strategy 2: Photochemical Synthesis of Fused Polyaromatic Systems

For research programs requiring novel, rigid, and planar molecules, intramolecular photocyclization offers a powerful, albeit more advanced, synthetic route. This strategy is predicated on converting the 3-methyl group into a styryl substituent, creating a diarylethene-like system poised for a 6π-electrocyclization reaction upon irradiation.

Principle and Mechanism

This method is a two-step process:

-

Precursor Synthesis: The 3-methyl group is first condensed with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions to form a 3-styryl-1,2,4-thiadiazole intermediate.

-

Photocyclization: The styryl derivative, which possesses a 1,3,5-hexatriene-like system across the two aryl rings and the connecting double bond, undergoes a 6π-electrocyclization when exposed to UV light. This forms a new six-membered ring. Subsequent oxidation, either by air or an added oxidant like iodine, leads to aromatization, yielding a stable, fused polycyclic aromatic product[9][10].

Caption: Workflow for photochemical synthesis.

Application Protocol: Two-Step Synthesis

Protocol 2A: Synthesis of 5-(4-Chlorophenyl)-3-styryl-1,2,4-thiadiazole

-

Setup: In a 100 mL flask, dissolve 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole (2.11 g, 10 mmol) in 40 mL of acetic anhydride.

-

Reagent Addition: Add freshly distilled benzaldehyde (1.17 g, 11 mmol).

-

Reaction: Heat the mixture to reflux (approx. 140 °C) for 10-12 hours.

-

Work-up: Cool the reaction mixture and pour it onto 100 g of crushed ice. Stir until the excess acetic anhydride has hydrolyzed.

-

Isolation: The solid product will precipitate. Collect it by vacuum filtration, wash extensively with water, and dry. Recrystallize from ethanol to obtain the pure styryl precursor.

Protocol 2B: Intramolecular Photocyclization

Materials & Reagents

| Reagent | Formula | M.W. | Amount | Moles | Role |

|---|---|---|---|---|---|

| 3-Styryl-Thiadiazole Precursor | C₁₆H₁₁ClN₂S | 298.80 | 150 mg | 0.5 mmol | Starting Material |

| Iodine (I₂) | I₂ | 253.81 | 127 mg | 0.5 mmol | Oxidant |

| Cyclohexane | C₆H₁₂ | 84.16 | 250 mL | - | Solvent |

Step-by-Step Procedure:

-

Safety Note: Photochemical reactions should be performed in a well-ventilated fume hood with appropriate UV-shielding.

-

Setup: Dissolve the 3-styryl-thiadiazole precursor (150 mg, 0.5 mmol) and a crystal of iodine in 250 mL of cyclohexane in a quartz reaction vessel. The use of a quartz vessel is critical as standard borosilicate glass will block most of the required UV radiation.

-

Deoxygenation: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: While stirring, irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) for 12-24 hours. The reaction should be cooled with a water jacket to maintain a constant temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC. The formation of the planar, conjugated product can often be visualized by a change in fluorescence under a UV lamp.

-

Work-up: After the reaction, transfer the solution to a separatory funnel and wash with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove excess iodine. Then, wash with water (50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel to isolate the desired fused polycyclic compound.

Characterization of Cyclized Products

Confirmation of the final structures is critical. The following analytical techniques are recommended:

-

¹H NMR: For the thiadiazolo[3,2-a]pyrimidine product from Protocol 1.2, the disappearance of the 3-methyl singlet and the appearance of new aromatic and aliphatic protons in the pyrimidine ring region are expected. For the photocyclized product, the appearance of a complex, downfield aromatic region is indicative of the new polycyclic system.

-

Mass Spectrometry: Provides the molecular weight of the product, confirming that the desired condensation or cyclization has occurred.

-

FT-IR Spectroscopy: In Protocol 1.2, the disappearance of the C=O stretch from the chalcone reactant is a key indicator of successful cyclization[3].

Conclusion

The 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole scaffold is a versatile building block for accessing novel and medicinally relevant heterocyclic systems. The base-catalyzed cyclocondensation method provides a reliable and scalable route to thiadiazolo[3,2-a]pyrimidines, which are of significant interest in drug discovery. For more exploratory programs, the intramolecular photocyclization strategy opens the door to unique, rigid polycyclic aromatic structures that are otherwise difficult to synthesize. By providing detailed, actionable protocols and the underlying mechanistic rationale, this guide empowers researchers to effectively utilize these advanced cyclization reagents and techniques in their synthetic endeavors.

References

-

Scozzafava, A., et al. (2001). Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Gou, S., et al. (2016). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Gomha, S. M., et al. (2017). A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives. Molecules. Available at: [Link]

-

Zolfigol, M. A., et al. (2018). Synthesis of thiazolo- and benzothiazolo[3,2-a]pyrimidine derivatives using onion peel as natural catalyst. Chiang Mai Journal of Science. Available at: [Link]

-

Buddh, M. B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Hussein, A. H. M., et al. (2014). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Journal of the Serbian Chemical Society. Available at: [Link]

-

Antony, M. P., et al. (2020). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. ResearchGate. Available at: [Link]

-

Wang, S., et al. (2022). Sterically Hindered Diarylethenes with a Benzobis(thiadiazole) Bridge: Enantiospecific Transformation and Reversible Photosuperstructures. Accounts of Chemical Research. Available at: [Link]

-

Rollas, S., et al. (2009). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Archiv der Pharmazie. Available at: [Link]

-

American Chemical Society. (2022). Sterically Hindered Diarylethenes with a Benzobis(thiadiazole) Bridge: Enantiospecific Transformation and Reversible Photosuperstructures. ACS Publications. Available at: [Link]

-

Antony, M. P., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

-

Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available at: [Link]

-

Dodani, S. C., et al. (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available at: [Link]

-

Wang, Z., et al. (2017). Palladium-Catalyzed 3-Aryl-5-acyl-1,2,4-thiadiazole Formation from Ketones, Amidines, and Sulfur Powder. SciSpace. Available at: [Link]

-

Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]

-

Starova, E. V., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][6][11]thiadiazole) and its 4,8-dibromo derivative. Molecules. Available at: [Link]

-

Zhidkova, E. Y., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Egyptian Journal of Chemistry. Available at: [Link]

-

Shiri, A., et al. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[1][6]selenazolo[5,4-e][6][11][12]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d']bis([1][6][11]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1][6][11]thiadiazole). PubMed. Available at: [Link]

-

Mondal, T., et al. (2025). Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. ACS Figshare. Available at: [Link]

-

Bellina, F., & Rossi, R. (2014). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. Request PDF on ResearchGate. Available at: [Link]

-

Gnanasekaran, R., et al. (2023). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Organic Letters. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]

-

Gnanasekaran, R., et al. (2023). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. ChemRxiv. Available at: [Link]

-

Wragg, D. S., et al. (2022). 4,7-Diarylbenzo[c][6][7][11]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers. Available at: [Link]

-

Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. ResearchGate. Available at: [Link]

-

Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica. Available at: [Link]

-

ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES. Available at: [Link]

-

Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris. Available at: [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Al-Juboori, A. A. H. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

-

Gavin Publishers. (2018). 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. PubChem. Available at: [Link]

Sources

- 1. A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 6. Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. thaiscience.info [thaiscience.info]

Solvent Selection & Handling Guide: 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole

[1][2]

Abstract

This Application Note provides a rigorous technical framework for the solubilization, handling, and formulation of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole . Characterized by a lipophilic chlorophenyl moiety attached to an electron-deficient thiadiazole core, this compound presents specific solubility challenges, particularly in aqueous environments.[1][2] This guide details solvent compatibility, step-by-step dissolution protocols for biological assays, and mitigation strategies for precipitation ("crashing out") during aqueous dilution.[1][2][3]

Physicochemical Profile & Solubility Prediction

To select the appropriate solvent, we must first analyze the molecular architecture of the compound.

-

Core Structure: 1,2,4-Thiadiazole (Five-membered heterocyclic ring).[1][2]

-

Substituents:

-

Predicted LogP: ~2.8 – 3.2 (Estimated).[2]

-

Nature: Hydrophobic small molecule with low aqueous solubility (< 100 µM in pure water).[2]

Solvent Compatibility Matrix

The following table summarizes predicted solubility behavior based on dielectric constants and Hansen Solubility Parameters (HSP) for this class of thiadiazoles.

| Solvent Class | Specific Solvent | Solubility Prediction | Application Suitability |

| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mM) | Primary Stock Solution for bioassays.[1][2] |

| Dipolar Aprotic | DMF (Dimethylformamide) | High (>50 mM) | Alternative stock; use if DMSO is incompatible with specific reagents.[2] |

| Polar Protic | Ethanol / Methanol | Moderate (10–25 mM) | Good for synthesis/purification; volatile for solvent exchange.[2] |

| Chlorinated | DCM / Chloroform | High (>50 mM) | Synthesis, extraction, and NMR analysis.[2] |

| Aqueous | Water / PBS | Poor / Insoluble | Requires surfactants (Tween 80) or co-solvents (PEG400) for formulation.[2] |

Decision Framework: Solvent Selection

Select your solvent system based on the downstream application.[2]

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental requirements.[1][2]

Experimental Protocols

Protocol A: Visual Solubility Screening (The "Step-Up" Method)

Use this protocol if the exact solubility limit is unknown.[1][2]

Objective: Determine the approximate solubility limit in a specific solvent (e.g., DMSO) using minimal compound.

Materials:

-

Solvent: DMSO (Anhydrous, ≥99.9%)[2]

-

Equipment: Vortex mixer, Sonicator bath (37°C capable)

Procedure:

-

Weighing: Accurately weigh 1.0 mg of compound into a clear 1.5 mL microcentrifuge tube.

-

Initial Addition: Add 20 µL of DMSO.

-

Concentration target: ~50 mg/mL.[2]

-

-

Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

-

Step-Up Dilution (if insoluble):

Protocol B: Preparation of 10 mM Stock Solution (Standard)

Standard procedure for preparing stock for High-Throughput Screening (HTS) or cell culture.[1][2]

Prerequisites:

-

Calculate the Molecular Weight (MW) of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole.

Procedure:

-

Weigh: Weigh 2.11 mg of the compound into a sterile glass vial or Eppendorf tube.

-

Dissolve: Add 1.0 mL of sterile, anhydrous DMSO.

-

Homogenize: Vortex for 1 minute. Inspect visually to ensure no solid residue remains at the bottom.[2]

-

Sterilization (Optional but Recommended):

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol C: Aqueous Dilution & "Crash" Prevention

Critical for biological assays.[2][3] Lipophilic thiadiazoles often precipitate when diluted into aqueous media.[2][3]

The Problem: Diluting a 10 mM DMSO stock 1:1000 into water often causes the compound to form micro-crystals, leading to false negatives in assays.

Mitigation Workflow:

Figure 2: Serial dilution strategy to prevent precipitation shock.

Step-by-Step:

-

Prepare Buffer: Use PBS or Media containing 0.05% Tween-20 or 0.1% BSA .[1][2] These carriers help stabilize the hydrophobic molecule in the aqueous phase.[2]

-

Intermediate Step: Do not jump from 100% DMSO to 0.1% DMSO in one step.

-

Dilute Stock (10 mM)

Intermediate (100 µM in 10% DMSO/Buffer).

-

-

Final Dilution: Dilute Intermediate

Final Assay Concentration (e.g., 1 µM). -

Verification: Measure Optical Density (OD) at 600nm. An increase in OD indicates precipitation.[2]

Safety & Handling (MSDS Highlights)

-

Hazards: 1,2,4-Thiadiazoles are often skin and eye irritants.[1][2][6] The chlorophenyl group suggests potential for sensitization.[2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle powder in a fume hood to avoid inhalation.[2]

-

Disposal: Dispose of as hazardous organic waste (halogenated).[2]

References

-

PubChem. (2025).[2][4][6][7] 5-Chloro-3-methyl-1,2,4-thiadiazole Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

-

Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for solubility protocols in drug discovery).

-

ResearchGate. (2015).[2][8] The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility. Available at: [Link]

Sources

- 1. CAS 28004-62-8: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine [cymitquimica.com]

- 2. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide | C10H8ClN3O3S2 | CID 1487013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides | MDPI [mdpi.com]

- 6. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 668392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氨基-5-(4-氯苯基)-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1,2,4-Thiadiazoles from Amidines and Thioamides

Abstract

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged pharmacophore in drug discovery, with applications ranging from anticancer to neuroprotective agents.[4][5][6] This guide provides an in-depth exploration of a key synthetic route to unsymmetrically substituted 1,2,4-thiadiazoles: the condensation and subsequent oxidative cyclization of amidines and thioamides or their synthetic equivalents. We will dissect the underlying reaction mechanisms, offer detailed, field-proven protocols, and provide expert insights into overcoming common synthetic challenges.

The Strategic Importance of the 1,2,4-Thiadiazole Core

The five-membered ring of 1,2,4-thiadiazole, containing one sulfur and two nitrogen atoms, is an aromatic system that serves as a versatile building block in the design of bioactive molecules.[2] Its ability to act as a bioisostere for other functionalities and its stability to metabolic degradation contribute to its prevalence in pharmaceuticals.[2] Notable examples of biologically active molecules underscore the scaffold's importance, including compounds with aromatase inhibitory activity, neuroprotective properties, and potential as treatments for Alzheimer's disease.[4][6] The development of robust and flexible synthetic methodologies is therefore critical for expanding the chemical space available to drug development professionals. While classical methods often involve the oxidative dimerization of thioamides to yield symmetrically substituted products, modern strategies increasingly focus on the convergent synthesis from distinct amidine and thioamide precursors to access more complex, unsymmetrically substituted derivatives.[2][7]

Reaction Mechanism: The Path to Aromaticity

The formation of a 1,2,4-thiadiazole from an amidine and a thioamide (or a related thioacyl donor like a dithioester) is fundamentally a two-stage process: 1) formation of a thioacylamidine intermediate , followed by 2) intramolecular oxidative N-S bond formation .

Stage 1: Thioacylamidine Formation The initial step involves the nucleophilic attack of an amidine nitrogen onto the electrophilic carbon of a thioacyl donor (e.g., a dithioester). This condensation reaction, often facilitated by a base, forms the key thioacylamidine intermediate. The choice of base and solvent is critical; for instance, sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has proven effective.[7][8]

Stage 2: Oxidative Cyclization The thioacylamidine intermediate undergoes an intramolecular dehydrogenative cyclization to form the stable 1,2,4-thiadiazole ring. This step requires an oxidant to facilitate the formation of the crucial N-S bond. A variety of oxidizing systems can be employed, ranging from molecular iodine and tert-butyl hydroperoxide (TBHP) to transition-metal catalysts or even electrochemical methods.[4][6][9] In some base-mediated systems, the solvent itself (like DMF or DMSO) can participate in a radical-initiated process to drive the cyclization.[7]

The causality behind this mechanism lies in the thermodynamic driving force to form a stable aromatic heterocyclic ring. The initial condensation creates a flexible intermediate poised for cyclization, which is then irreversibly locked into the thiadiazole structure by the oxidation step.

Caption: General mechanism for 1,2,4-thiadiazole synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. They represent modern, efficient approaches to the synthesis of 1,2,4-thiadiazoles.

Protocol 1: Transition-Metal-Free Synthesis of Unsymmetrical 3,5-Disubstituted-1,2,4-Thiadiazoles

This protocol is adapted from a facile, base-mediated method utilizing amidines and dithioesters, which avoids the need for transition-metal catalysts.[7][8] It is particularly valuable for generating unsymmetrically substituted products.

Rationale: The use of NaH in DMF provides a sufficiently basic medium to deprotonate the amidine for the initial condensation. The DMF solvent system has also been proposed to act as a radical initiator for the subsequent dehydrogenative N-S bond formation, providing an elegant and self-contained reaction environment.[7]

Materials & Reagents:

-

Amidine hydrochloride (1.0 mmol)

-

Dithioester (1.1 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amidine hydrochloride (1.0 mmol).

-

Base Addition: Suspend the amidine in anhydrous DMF (5 mL). Carefully add sodium hydride (3.0 mmol, 2.0 eq for the free base) portion-wise at 0 °C.

-

Activation: Allow the mixture to stir at room temperature for 20-30 minutes. The evolution of H₂ gas should be observed.

-

Reagent Addition: Add the dithioester (1.1 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Work-up: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 1,2,4-thiadiazole.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Substrate Scope & Yields (Representative Examples):

| Amidine (R¹) | Dithioester (R²) | Product Yield (%) |

| Benzamidine | Methyl dithiobenzoate | ~85% |

| 4-Methoxybenzamidine | Methyl dithiobenzoate | ~90% |

| 4-Chlorobenzamidine | Methyl dithio(thiophen-2-yl)carboxylate | ~78% |

| Acetamidine | Methyl dithiobenzoate | ~65% |

digraph "Workflow_Protocol_1" { graph [fontname="Arial", splines=line]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Start:\nFlame-dried flask\nunder N₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAmidine [label="1. Add Amidine HCl\nand anhydrous DMF"]; AddBase [label="2. Add NaH at 0 °C,\nthen stir at RT"]; AddDithioester [label="3. Add Dithioester"]; React [label="4. Heat to 80-100 °C\n(Monitor by TLC)"]; Quench [label="5. Quench with\naq. NH₄Cl at 0 °C"]; Extract [label="6. Extract with\nEthyl Acetate"]; Wash [label="7. Wash with\nWater and Brine"]; Dry [label="8. Dry (Na₂SO₄) and\nConcentrate"]; Purify [label="9. Column Chromatography"]; End [label="End:\nPure 1,2,4-Thiadiazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AddAmidine -> AddBase -> AddDithioester -> React -> Quench -> Extract -> Wash -> Dry -> Purify -> End; }

Caption: Experimental workflow for Protocol 1.

Protocol 2: Greener Oxidative Dimerization of Thioamides

While the primary topic involves amidines, the oxidative dimerization of thioamides is a foundational and closely related method for producing symmetrical 1,2,4-thiadiazoles.[6] This greener protocol uses an inexpensive, readily available oxidant and minimizes harsh reagents.[4][10]

Rationale: This method relies on the in-situ generation of a thioamide, via thionation of a primary amide with Lawesson's reagent, followed by oxidative dimerization using tert-butyl hydroperoxide (TBHP).[4] This one-pot, two-step approach is efficient and often avoids the need for chromatographic purification.[4][10] The choice of TBHP as an oxidant is advantageous due to its low cost, ease of handling, and environmentally benign byproducts.[4]

Materials & Reagents:

-

Primary amide (1.0 mmol)

-

Lawesson's Reagent (LR, 0.6 mmol)

-

tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 1.5 mmol)

-

Ethyl acetate (EtOAc)

-

Sodium sulfite (Na₂SO₃)

-

Ethanol (for recrystallization)

-

Mortar and pestle, reaction vial

Step-by-Step Methodology:

-

Step 1: Thionation (Solvent-Free):

-

In a mortar, grind the primary amide (1.0 mmol) and Lawesson's reagent (0.6 mmol) to a fine, homogeneous powder.

-

Transfer the mixture to a reaction vial and heat at 80-100 °C. The reaction is typically complete within 30-60 minutes (monitor by TLC, eluting with an appropriate solvent system, to observe the disappearance of the amide and appearance of the less polar thioamide).

-

-

Step 2: Oxidative Dimerization:

-

Cool the reaction mixture to room temperature.

-

Carefully add TBHP (1.5 mmol) to the vial. The reaction is often exothermic.

-

Stir the mixture at room temperature for 1-2 hours until the thioamide intermediate is fully consumed (monitor by TLC).

-

-

Work-up & Purification:

-

Add ethyl acetate (20 mL) to the solid mixture and stir.

-

Wash the organic solution with water.

-

Dry the organic layer over anhydrous sodium sulfite (Na₂SO₃) to both dry the solution and quench any remaining peroxide.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting solid product by recrystallization from ethanol to yield the pure 3,5-disubstituted-1,2,4-thiadiazole.[6]

-

-

Validation: Confirm the structure and purity of the product by melting point, ¹H NMR, ¹³C NMR, and HRMS.

Substrate Scope & Yields (Representative Examples):

| Primary Amide | Product Yield (%) |

| Benzamide | ~92% |

| 4-Methylbenzamide | ~95% |

| 4-Chlorobenzamide | ~90% |

| Nicotinamide | ~87%[4] |

Field-Proven Insights & Troubleshooting

-

Moisture Sensitivity: Reactions involving NaH (Protocol 1) are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used to prevent quenching of the base and to maximize yield.

-

Oxidant Selection: The choice of oxidant is crucial. For Protocol 2, while TBHP is effective, other oxidants like ceric ammonium nitrate, oxone, or iodine can also be used for the oxidative dimerization of thioamides, each with its own advantages in terms of reaction time and substrate tolerance.[4][6]

-

Side Reactions: In syntheses aiming for unsymmetrical thiadiazoles, the formation of symmetrical byproducts through self-condensation can be a problem. Using a slight excess of one reagent or controlling the rate of addition can sometimes mitigate this issue.

-

Purification: 1,2,4-thiadiazoles are generally stable, crystalline solids. Recrystallization is often a highly effective purification method, especially for symmetrical products from dimerization reactions, potentially avoiding the need for column chromatography.[4][10] For unsymmetrical products, silica gel chromatography is standard.

-

Substrate Limitations: Electron-deficient amidines may react more slowly in the initial condensation step. Conversely, sterically hindered substrates may require longer reaction times or higher temperatures. Optimization of the reaction conditions (e.g., temperature, reaction time, base equivalency) is key to success with challenging substrates.

Conclusion

The synthesis of 1,2,4-thiadiazoles from amidines and thioamides represents a powerful and flexible strategy for accessing a class of heterocycles of immense importance to drug discovery. The modern protocols presented here, which emphasize transition-metal-free conditions and greener, one-pot procedures, offer researchers efficient and reliable pathways to both symmetrical and unsymmetrical derivatives. By understanding the underlying mechanistic principles and key experimental parameters, scientists can effectively leverage these methods to construct novel molecular architectures for the development of next-generation therapeutics.

References

-

Antony, M., Chakravarthy, A. S. J., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]

-

Gajulwad, V. V., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 23235-23243. [Link]

-

Li, G., et al. (2018). Discovery of[4][7][8]triazolo[3,4-b][7][8]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809-816. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]

-

Barra, G. L., et al. (2018). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2018(20-21), 2416-2436. [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology. [Link]

-

Pragathi, C., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 6323–6335. [Link]

-

Royal Society of Chemistry. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions. [Link]

-

IntechOpen. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Heterocyclic Compounds. [Link]

-

Fisher, N. O., et al. (2023). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 13(15), 10186–10193. [Link]

-

Frontiers Media. (2023). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[4][7][8]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. [Link]

-

Royal Society of Chemistry. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. [Link]

-

Yang, D., et al. (2015). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. The Journal of Organic Chemistry, 80(10), 5063-5071. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. books.rsc.org [books.rsc.org]

- 4. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03993A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Precision Microwave-Assisted Synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole , a pharmacologically significant scaffold found in sphingosine-1-phosphate (S1P) receptor agonists and antimicrobial agents.